molecular formula C22H24F3N3O3S B11577450 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexyl-N-methylpropanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexyl-N-methylpropanamide

Cat. No.: B11577450
M. Wt: 467.5 g/mol
InChI Key: MFAXQSROXMLYDB-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexyl-N-methylpropanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzodioxole moiety, a trifluoromethyl group, and a pyrimidine ring, making it a unique and versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexyl-N-methylpropanamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes or ketones with guanidine derivatives.

    Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Sulfanyl Linkage: This involves the reaction of thiols with halogenated pyrimidine intermediates.

    Final Amide Formation: The final step involves the coupling of the intermediate with N-cyclohexyl-N-methylpropanamide using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the amide group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group or the sulfanyl linkage, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexyl-N-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological Research: The compound can be used to study biological pathways and molecular targets, providing insights into cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexyl-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The pyrimidine ring may interact with nucleic acids or proteins, affecting their function. Overall, the compound’s unique structure allows it to modulate multiple biological pathways, making it a valuable tool for scientific research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-cyclohexyl-N-methylpropanamide stands out due to its trifluoromethyl group and pyrimidine ring, which are not commonly found together in similar compounds. This unique combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H24F3N3O3S

Molecular Weight

467.5 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-cyclohexyl-N-methylpropanamide

InChI

InChI=1S/C22H24F3N3O3S/c1-28(15-5-3-2-4-6-15)20(29)9-10-32-21-26-16(12-19(27-21)22(23,24)25)14-7-8-17-18(11-14)31-13-30-17/h7-8,11-12,15H,2-6,9-10,13H2,1H3

InChI Key

MFAXQSROXMLYDB-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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